Thermal Stability in Lanthanide–Organic Frameworks: BP-DKP-LnOFs Achieve 380 °C Decomposition Temperature
BP-DKP-derived lanthanide–organic frameworks (LnOFs) exhibit thermal stability up to 380 °C, as measured by thermogravimetric/differential thermal analysis (TG-DTA) [1]. In contrast, Ce-MIL-140-BDC, a representative piperazine-based bisphosphonate MOF that does not incorporate the diketopiperazine carbonyl groups, is reported to be stable only up to 370 °C [2]. This represents a +10 °C improvement in thermal decomposition onset attributable to the enhanced rigidity and additional coordination possibilities introduced by the 2,5-diketopiperazine ring system.
| Evidence Dimension | Thermal decomposition temperature (°C) |
|---|---|
| Target Compound Data | 380 °C (BP-DKP LnOFs: Eu, Tb, Gd compounds) |
| Comparator Or Baseline | Ce-MIL-140-BDC: 370 °C (N,N′-piperazinebis(methylenephosphonic acid)-based MOF) |
| Quantified Difference | +10 °C for BP-DKP system |
| Conditions | TG-DTA under inert atmosphere; comparison across published MOF thermal stability data |
Why This Matters
Even a 10 °C gain in thermal stability can be decisive when selecting a phosphonate ligand for high-temperature catalytic or gas-separation MOF applications.
- [1] Zhou, Y.; Guo, Y.; Xu, S.; Zhang, L.; Ahmad, W.; Shi, Z. Photoluminescent 3D Lanthanide–Organic Frameworks Based on 2,5-Dioxo-1,4-piperazinylbis(methylphosphonic) Acid Formed via in Situ Cyclodehydration of Glyphosates. Inorg. Chem. 2013, 52 (11), 6337–6344. View Source
- [2] Wharmby, M. T.; et al. Extending the Pore Size of Crystalline Metal Phosphonates toward the Mesoporous Regime by Isoreticular Synthesis. J. Am. Chem. Soc. 2011, 133 (5), 1266–1269. View Source
